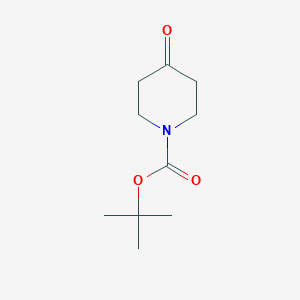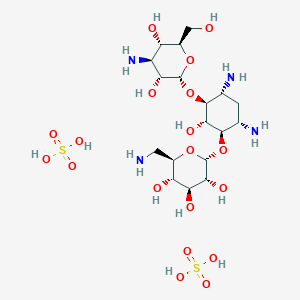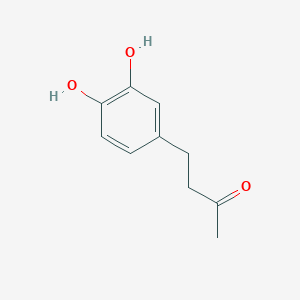
2,3-Dicyano-5,6-diphenylpyrazine
Vue d'ensemble
Description
2,3-Dicyano-5,6-diphenylpyrazine (DCDPP) is a compound with the molecular formula C18H10N4 . It is an Aggregation-Induced Emission (AIE) active compound . AIE is a phenomenon that has attracted much attention due to its potential applications in optoelectronic devices, fluorescence sensors, and biological probes .
Molecular Structure Analysis
The molecular structure of DCDPP consists of a pyrazine core with two phenyl rings and two cyano groups attached . The molecular weight of DCDPP is 282.30 Da .Applications De Recherche Scientifique
Application in Optoelectronics
Specific Scientific Field
The specific scientific field is Optoelectronics .
Summary of the Application
2,3-Dicyano-5,6-diphenylpyrazine (DCDPP) is an active compound in the field of optoelectronics due to its Aggregation-Induced Emission (AIE) properties . It has potential applications in optoelectronic devices .
Methods of Application or Experimental Procedures
The application of DCDPP in optoelectronics is based on its AIE properties. The AIE phenomenon is caused by the restriction of intramolecular rotation . Quantum chemistry calculations coupled with thermal vibration correlation function formalism are used for the radiative and non-radiative decay rates .
Results or Outcomes
The radiative decay rates for both DCDPP and 2,3-dicyanopyrazino [5,6-9,10] phenanthrene (DCPP) are close to each other for all the temperatures, but the non-radiative decay processes are very different . These findings rationalize the fact that DCDPP is AIE active but DCPP is not .
Application in Bioimaging
Specific Scientific Field
The specific scientific field is Bioimaging .
Summary of the Application
DCDPP, as an AIE luminogen, has received intense scientific attention for biomedical applications from molecular sensing through cellular imaging to cancer diagnosis . It is particularly useful in three-photon fluorescence microscopy (3PFM), which offers higher resolution and deeper tissue penetration .
Methods of Application or Experimental Procedures
In 3PFM, a wide variety of existing AIEgens, including DCDPP, can be excited at the 1000–1700 nm region with less photon attenuation caused by tissue scattering . This allows for fluorescence imaging in cells, zebrafish embryos, and mice .
Results or Outcomes
The use of DCDPP in 3PFM has led to significant advancements in fluorescence imaging, providing high signal-to-noise ratio (SNR) images of biological specimens ranging from living cells to animals .
Application in Fluorescence Sensors
Specific Scientific Field
The specific scientific field is Chemical Sensing .
Summary of the Application
DCDPP, due to its Aggregation-Induced Emission (AIE) properties, has potential applications in fluorescence sensors . These sensors can be used to detect specific chemical or biological substances.
Methods of Application or Experimental Procedures
The application of DCDPP in fluorescence sensors is based on its AIE properties. When a specific substance interacts with DCDPP, it can cause changes in the fluorescence properties, which can be detected and measured .
Results or Outcomes
The use of DCDPP in fluorescence sensors has shown promising results in the detection of specific substances. However, the exact results or outcomes can vary depending on the specific substance being detected .
Application in Chemical Synthesis
Specific Scientific Field
The specific scientific field is Chemical Synthesis .
Summary of the Application
DCDPP can be used in the functionalization of the pyrazine ring . This can be useful in the synthesis of various chemical compounds.
Methods of Application or Experimental Procedures
The functionalization of the pyrazine ring involves the irradiation of an acetonitrile solution containing DCDPP with allylic silanes, benzylsilane, and ketene silyl acetal .
Results or Outcomes
The irradiation process gives mono-substituted products in excellent yields . This reaction is useful for the functionalization of the pyrazine ring, which can be beneficial in the synthesis of various chemical compounds .
Application in Electron-Transfer Reagents
Summary of the Application
DCDPP can be used as an electron-transfer reagent for the synthesis of quinolines from imines and alkynes or alkenes .
Methods of Application or Experimental Procedures
The application of DCDPP in this context involves its use as an electron-transfer reagent in a chemical reaction. The reaction involves the synthesis of quinolines from imines and alkynes or alkenes .
Results or Outcomes
The use of DCDPP as an electron-transfer reagent has shown promising results in the synthesis of quinolines from imines and alkynes or alkenes .
Application in Deprotecting Reagents
Summary of the Application
DCDPP can be used as a deprotecting reagent for a variety of compounds, such as thioacetals, acetals, and ketals .
Methods of Application or Experimental Procedures
The application of DCDPP in this context involves its use as a deprotecting reagent in a chemical reaction. The reaction involves the deprotection of a variety of compounds, such as thioacetals, acetals, and ketals .
Results or Outcomes
The use of DCDPP as a deprotecting reagent has shown promising results in the deprotection of a variety of compounds, such as thioacetals, acetals, and ketals .
Orientations Futures
The future directions for the study and application of DCDPP could involve further exploration of its AIE activity and potential applications in optoelectronic devices, fluorescence sensors, and biological probes . Additionally, the development of more efficient synthesis methods could also be a focus .
Propriétés
IUPAC Name |
5,6-diphenylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c19-11-15-16(12-20)22-18(14-9-5-2-6-10-14)17(21-15)13-7-3-1-4-8-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNNRFYGOENPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306059 | |
| Record name | 2,3-Dicyano-5,6-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyano-5,6-diphenylpyrazine | |
CAS RN |
52197-23-6 | |
| Record name | 5,6-Diphenyl-2,3-pyrazinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52197-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 173949 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052197236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC173949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dicyano-5,6-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)


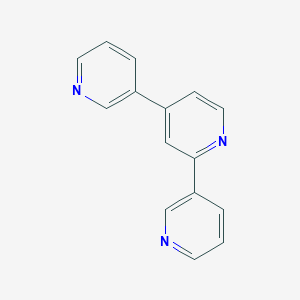

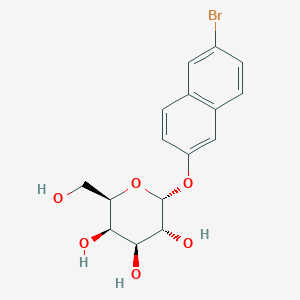
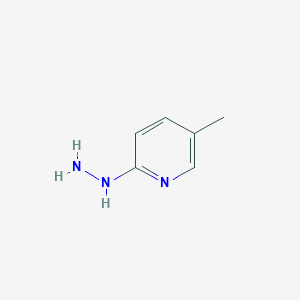

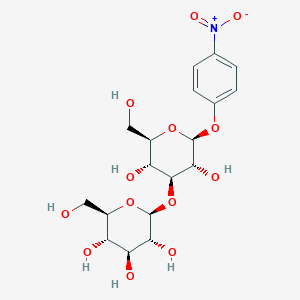
![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)
